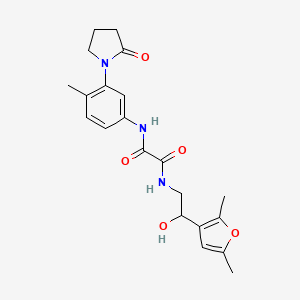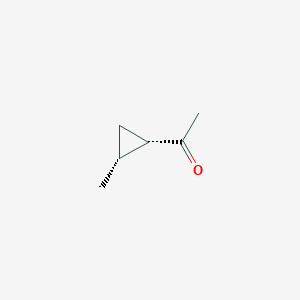
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H19N3O3S2 and its molecular weight is 365.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-ylmethyl)urea, due to its complex structure, finds application in the synthesis and study of various chemical reactions. One notable application includes its role in the development of novel synthesis methods for polysubstituted oxa(thia)zolidin-2-imines, which are crucial for a range of chemical applications. This is exemplified by a study demonstrating a one-pot synthesis technique that utilizes CuI catalysis for the effective construction of these compounds, showcasing its significance in facilitating complex chemical transformations (Madaan et al., 2012).
Catalytic Applications
The compound's structural components, particularly the thiazolidin-2-yl and thiophen-2-ylmethyl groups, contribute to its utility in catalysis. Research has shown that such compounds can act as effective catalysts in the oxidative carbonylation of amines to produce ureas, oxamides, 2-oxazolidinones, and benzoxazolones. These products have wide-ranging applications in various fields, demonstrating the compound's role in enabling the synthesis of high-value molecules from simple building blocks. This catalytic application is highlighted by research utilizing PdI2/KI catalytic systems in ionic liquids for the transformation, emphasizing both the efficiency and environmental benefits of these methods (Mancuso et al., 2015).
Pharmaceutical Research
In the pharmaceutical domain, derivatives of thiazolidinones and ureas, similar to the compound , have been synthesized and assessed for their potential as acetylcholinesterase inhibitors. This showcases the compound's relevance in the development of treatments for conditions like Alzheimer's disease. The research into flexible derivatives indicates the significance of structural modification in enhancing biological activity and optimizing pharmacological properties (Vidaluc et al., 1995).
Supramolecular Chemistry
Additionally, compounds of this class are used as building blocks in supramolecular chemistry, illustrating their importance in creating complex chemical assemblies for various applications, including pharmaceuticals and materials science. The versatility and reactivity of these compounds facilitate the development of new methods for synthesizing glycolurils and their analogues, which have broad applications across science and technology (Kravchenko et al., 2018).
properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-12-5-6-13(19-7-3-9-24(19,21)22)10-15(12)18-16(20)17-11-14-4-2-8-23-14/h2,4-6,8,10H,3,7,9,11H2,1H3,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYQJMMEGFSIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B2414940.png)

![3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414944.png)


![1-[5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2414953.png)


![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-pyridin-3-ylpropanoic acid](/img/structure/B2414957.png)


